molecular formula C21H18N4O5 B2586365 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2319848-17-2

1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2586365
CAS No.: 2319848-17-2
M. Wt: 406.398
InChI Key: NSLNPLUUODNQGC-UHFFFAOYSA-N
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Description

1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic molecule that features a rich array of functional groups and a diverse structural framework. The compound exhibits unique chemical and biological properties that have drawn significant interest from researchers in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions, including condensation, cyclization, and functional group modifications. The key steps often include:

  • Condensation of appropriate benzodioxole derivatives with oxadiazole precursors under acidic or basic conditions.

  • Cyclization reactions that facilitate the formation of the tetrahydroquinazoline core.

  • Functional group modifications to introduce the propyl group and finalize the structure.

Industrial Production Methods

For industrial-scale production, these reactions are optimized for higher yields and purity. This involves:

  • Utilizing continuous flow reactors to enhance reaction efficiency and control.

  • Implementing purification techniques such as crystallization, chromatography, and distillation to achieve the desired product quality.

  • Ensuring environmental and safety standards are met throughout the production process.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo a variety of chemical reactions:

  • Oxidation: : The benzodioxole moiety can be oxidized under specific conditions to introduce further functional groups.

  • Reduction: : Selective reduction of the oxadiazole ring can be performed to modify its electronic properties.

  • Substitution: : Nucleophilic and electrophilic substitutions can occur at various positions, allowing for diverse derivative synthesis.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reducing Agents: : Including lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium (Pd) catalyst.

  • Substituents: : Using nucleophiles like amines or electrophiles like acyl chlorides for substitution reactions.

Major Products

The reactions yield a range of products depending on the conditions, often leading to new derivatives with altered biological or chemical properties.

Scientific Research Applications

Chemistry

The compound is utilized in organic synthesis as a precursor or intermediate for complex molecule construction. It serves as a versatile building block in medicinal chemistry for drug design.

Biology

Research into this compound has revealed its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes. It is employed in the study of cellular processes and molecular mechanisms.

Medicine

Due to its unique structural features, the compound is investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and anti-microbial activities.

Industry

In industrial applications, the compound finds use in materials science for the development of novel polymers and advanced materials with specific functional properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. The benzodioxole and oxadiazole rings are key pharmacophores that facilitate binding to active sites, modulating biological pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • **1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

  • **1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

Uniqueness

1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione stands out due to its specific propyl group substitution, which can influence its pharmacokinetic properties, enhancing its bioavailability and stability compared to similar compounds.

This complex molecule is more than just a chemical structure; it's a gateway to innovative research and applications across multiple scientific domains.

Properties

IUPAC Name

1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-propyl-4aH-quinazolin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N4O5/c1-2-9-24-20(26)14-5-3-4-6-15(14)25(21(24)27)11-18-22-19(23-30-18)13-7-8-16-17(10-13)29-12-28-16/h3-8,10,14H,2,9,11-12H2,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNDFCGVQKJWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2C=CC=CC2=[N+](C1=O)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N4O5+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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